2-Methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate)
Description
2-Methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate) (CAS: 125248-71-7, molecular formula: C₃₉H₄₄O₁₀, molecular weight: 672.76 g/mol) is a diacrylate mesogen widely utilized in liquid crystalline polymers (LCPs) and elastomers (LCEs) . Its structure comprises a central 2-methyl-substituted phenylene core flanked by two 4-((6-(acryloyloxy)hexyl)oxy)benzoate groups. The hexyloxy spacers enhance molecular flexibility, while the acryloyloxy termini enable photopolymerization, making it critical for applications in stimuli-responsive materials, gas separation membranes, and photonic devices .
The compound is commercially available under designations such as RM82 (Merck) or C6M (Daken Chemical) and is typically stored at 2–8°C in sealed containers to prevent premature polymerization . Its solubility in organic solvents like dichloromethane and toluene facilitates its integration into polymer matrices .
Properties
IUPAC Name |
[3-methyl-4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-(6-prop-2-enoyloxyhexoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H44O10/c1-4-36(40)46-26-12-8-6-10-24-44-32-18-14-30(15-19-32)38(42)48-34-22-23-35(29(3)28-34)49-39(43)31-16-20-33(21-17-31)45-25-11-7-9-13-27-47-37(41)5-2/h4-5,14-23,28H,1-2,6-13,24-27H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCKIWWAEIOPSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)OCCCCCCOC(=O)C=C)OC(=O)C3=CC=C(C=C3)OCCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H44O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
125248-72-8 | |
| Record name | Benzoic acid, 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]-, 1,1′-(2-methyl-1,4-phenylene) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125248-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40611159 | |
| Record name | 2-Methyl-1,4-phenylene bis(4-{[6-(acryloyloxy)hexyl]oxy}benzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125248-71-7 | |
| Record name | 1,1′-(2-Methyl-1,4-phenylene) bis[4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]benzoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125248-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1,4-phenylene bis(4-{[6-(acryloyloxy)hexyl]oxy}benzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,4-phenylene-bis[4-(6-acryloyloxyhexyloxy)benzoate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-Methyl-1,4-phenylen-bis[4-(6-acryloyloxyhexyloxy)benzoat] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 6-(Acryloyloxy)hexanol
This intermediate introduces the acrylate-terminated hexyl chain. A common approach involves partial esterification of hexane-1,6-diol with acryloyl chloride under controlled conditions:
Reaction Conditions
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Base: Triethylamine (to scavenge HCl).
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Temperature: 0–5°C to minimize polymerization of the acrylate group.
The product is purified via fractional distillation or column chromatography to isolate 6-(acryloyloxy)hexanol from unreacted diol or over-esterified byproducts.
Synthesis of 4-((6-(Acryloyloxy)hexyl)oxy)benzoic Acid
The ether linkage between the hexyl chain and benzoic acid is formed via Williamson ether synthesis:
Procedure
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Deprotonate 4-hydroxybenzoic acid using NaH or K₂CO₃ in a polar aprotic solvent (e.g., DMF).
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React with 6-(acryloyloxy)hexyl bromide or tosylate.
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Acidify the mixture to precipitate the product.
Key Considerations
Final Esterification with 2-Methylhydroquinone
The diol core reacts with two equivalents of 4-((6-(acryloyloxy)hexyl)oxy)benzoyl chloride under Schotten-Baumann conditions:
Optimized Protocol
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Acyl Chloride Preparation: Treat 4-((6-(acryloyloxy)hexyl)oxy)benzoic acid with thionyl chloride (SOCl₂) at reflux.
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Esterification: Add the acyl chloride dropwise to a suspension of 2-methylhydroquinone in dry THF with pyridine as a base.
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Workup: Quench with ice water, extract with ethyl acetate, and purify via recrystallization.
Yield and Purity
-
Purity is confirmed via HPLC and ¹H NMR, with characteristic peaks for acrylate protons (δ 5.8–6.4 ppm) and aromatic signals (δ 6.8–8.0 ppm).
Alternative Synthetic Approaches
Mitsunobu Reaction for Ether Formation
For challenging etherifications, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-hydroxybenzoic acid with 6-(acryloyloxy)hexanol. This method avoids harsh bases but requires stoichiometric reagents, increasing cost.
One-Pot Sequential Esterification
A streamlined approach involves sequential reactions without isolating intermediates:
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Hexane-1,6-diol is partially acrylated.
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The resultant alcohol undergoes etherification with 4-hydroxybenzoic acid.
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The diacid is directly esterified with 2-methylhydroquinone.
Advantages
Critical Analysis of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
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Acid Catalysts: Sulfuric acid or p-toluenesulfonic acid (PTSA) accelerate esterification but risk side reactions with sensitive acrylate groups.
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Coupling Agents: Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) offers milder conditions for ester bonds.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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FT-IR: Strong absorbance at 1,720 cm⁻¹ (C=O ester) and 1,630 cm⁻¹ (acrylate C=C).
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 673.2 [M+H]⁺.
Research Findings on Synthesis Optimization
Recent studies highlight the following advancements:
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Photopolymerization Compatibility: The compound’s acrylate groups enable UV-induced crosslinking in LCP films, with optimal conversion achieved at 623 nm wavelength.
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Gas Separation Performance: Films incorporating this crosslinker show tunable gas diffusion rates dependent on substituent steric effects, though adsorption coefficients remain unaffected .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate) undergoes several types of chemical reactions:
Polymerization: The acrylate groups can undergo free radical polymerization to form cross-linked polymers.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Substitution: The phenylene core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Substitution: Reagents like nitric acid or sulfuric acid can be used for nitration or sulfonation reactions.
Major Products
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Hydrolysis: 4-((6-hydroxyhexyl)oxy)benzoic acid and 2-methyl-1,4-phenylenediamine.
Substitution: Various substituted derivatives of the phenylene core.
Scientific Research Applications
Photopolymerization Applications
Overview:
The acrylate groups in 2-Methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate) make it an excellent candidate for photopolymerization processes. This reaction is utilized in producing coatings, adhesives, and inks.
Case Studies:
- UV-Curable Coatings: Research has demonstrated that incorporating this compound into UV-curable formulations significantly improves the mechanical properties and adhesion of the resulting films. The photopolymerization process allows for rapid curing under UV light, making it advantageous for industrial applications where time efficiency is critical .
- Adhesives: In adhesive formulations, the addition of this compound enhances the bond strength and durability of the adhesive layers when cured under UV light. Studies indicate that formulations containing this compound exhibit superior performance compared to traditional adhesives .
Coatings
Overview:
The compound's ability to form cross-linked structures upon exposure to UV light makes it suitable for high-performance coatings.
Applications:
- Protective Coatings: The incorporation of this compound into protective coatings provides enhanced resistance to scratches and chemicals. These coatings are particularly useful in automotive and aerospace industries where durability is paramount .
- Optical Coatings: Its optical clarity and stability under UV exposure make it suitable for optical coatings used in lenses and displays .
Biomedical Applications
Overview:
Emerging research indicates potential biomedical applications for 2-Methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate), particularly in drug delivery systems and tissue engineering.
Case Studies:
- Drug Delivery Systems: The compound can be utilized to create biodegradable polymers that release drugs in a controlled manner. Research has shown that polymers derived from this compound can encapsulate therapeutic agents effectively while maintaining their stability during storage.
- Tissue Engineering Scaffolds: Its biocompatibility and ability to form hydrogels make it a candidate for scaffolding materials in tissue engineering. Studies suggest that scaffolds made from this compound support cell growth and differentiation, which is crucial for regenerative medicine .
Mechanism of Action
The mechanism of action of 2-Methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate) primarily involves its acrylate groups. These groups can undergo polymerization to form cross-linked networks, which impart mechanical strength and stability to the resulting materials. The phenylene core provides rigidity, while the flexible hexyl chains offer flexibility, making the compound suitable for various applications.
Comparison with Similar Compounds

Key Findings :
- Gas Separation : Larger substituents (e.g., Cl, C₆H₅) increase gas permeability but reduce selectivity for small molecules (He/CH₄) due to disrupted molecular alignment .
- Thermal Behavior : Methyl and phenyl substituents stabilize nematic phases, whereas t-butyl groups reduce phase transition temperatures .
Analogues with Modified Spacer Lengths
The hexyloxy spacer (C6) can be replaced with shorter or longer chains:
Key Findings :
Gas Separation Membranes
- Methyl vs. Cyano Substituents: Methyl-substituted derivatives exhibit moderate CO₂ permeability (~120 Barrer) and He/CH₄ selectivity (~45), whereas cyano analogues show higher selectivity (~60) but lower permeability due to rigidified matrices .
- Chloro Substituents : C6-Cl achieves the highest permeability (~180 Barrer) but the lowest selectivity (~30), ideal for high-flux applications .
Liquid Crystal Elastomers (LCEs)
- RM82 (C6M) vs. RM257 (C3) : RM82-based LCEs exhibit reversible actuation strains up to 200% due to optimal spacer flexibility, outperforming RM257’s ~150% strain .
Biological Activity
2-Methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate), commonly referred to as Compound 1 , is a complex organic compound with significant potential in various scientific applications, particularly in the fields of materials science and biomedicine. Its molecular formula is , and it has a molecular weight of approximately 672.8 g/mol .
Structural Characteristics
The compound features two acrylate groups linked to a phenylene core via flexible hexyl chains. This unique structure allows for versatile chemical reactivity and physical properties, making it suitable for applications in polymer synthesis and drug delivery systems.
The primary biological activity of Compound 1 is attributed to its acrylate groups, which can undergo free radical polymerization. This property enables the formation of cross-linked networks that provide mechanical strength and stability to the resulting materials. The phenylene core contributes rigidity, while the flexible hexyl chains enhance the material's adaptability .
Applications in Drug Delivery
Compound 1 has been investigated for its potential in drug delivery systems due to its ability to form biocompatible polymers. The flexibility and stability of the polymer networks allow for controlled release of therapeutic agents, improving efficacy and reducing side effects .
Case Studies
- Polymerization Studies : Research has shown that Compound 1 can be used as a monomer in the synthesis of advanced polymers. In one study, it was incorporated into liquid crystal polymer films, demonstrating effective gas separation performance without dependency on liquid crystal substituents .
- Biocompatibility Assessments : Another study explored the biocompatibility of polymers derived from Compound 1 in medical applications. The results indicated favorable interactions with biological tissues, suggesting its suitability for use in medical devices and implants .
Comparative Analysis with Similar Compounds
To understand the unique properties of Compound 1, it is useful to compare it with similar compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Compound 1 | C39H44O10 | 672.8 | Flexible hexyl chains, acrylate groups |
| 1,4-Bis(4-(6-acryloyloxyhexyloxy)benzoyloxy)-2-methylbenzene | C39H44O10 | 672.8 | Similar structure but different functional groups |
| 2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) | C37H42O10 | 658.8 | Shorter alkyl chains, less flexibility |
Synthesis and Preparation Methods
The synthesis of Compound 1 typically involves multiple steps:
- Preparation of Intermediate : The initial step involves synthesizing 4-((6-(acryloyloxy)hexyl)oxy)benzoic acid by reacting 4-hydroxybenzoic acid with 6-bromohexyl acrylate in a basic medium.
- Final Product Formation : The intermediate is then reacted with 2-methyl-1,4-phenylenediamine using a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product .
Q & A
Q. How can researchers confirm the molecular structure of 2-methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate) using spectroscopic methods?
Methodological Answer: The compound’s structure can be validated via a combination of NMR (¹H and ¹³C) and mass spectrometry (MS) .
- ¹H NMR : Identify peaks for the methyl group (δ ~2.5 ppm), acryloyloxy protons (δ ~5.8–6.4 ppm for vinyl groups), and aromatic protons (δ ~6.8–8.0 ppm).
- ¹³C NMR : Confirm ester carbonyl signals (~165–170 ppm) and aromatic carbons.
- High-resolution MS : Match the molecular ion peak to the theoretical molecular weight of 672.76 g/mol (C₃₉H₄₄O₁₀) .
Note : Cross-reference with predicted spectral data from computational tools like ACD/Labs Percepta Platform .
Q. What are the critical steps for preparing in vivo formulations of this compound?
Methodological Answer: Follow a sequential solvent addition protocol to ensure solubility and stability:
Dissolve the compound in DMSO (master liquid).
Add PEG300 and mix until clear.
Introduce Tween 80 as a surfactant.
Dilute with ddH2O or corn oil for aqueous or lipid-based formulations, respectively.
Key : Vortex or sonicate at each step to prevent precipitation. Validate clarity before proceeding .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to minimize byproducts during esterification of the acryloyloxyhexyl side chains?
Methodological Answer:
- Reaction Monitoring : Use HPLC or TLC to track esterification progress and identify intermediates.
- Catalyst Selection : Test acyl transfer catalysts (e.g., DMAP) to enhance reaction efficiency.
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the target compound from unreacted benzoic acid derivatives .
Data Contradiction Tip : If yields vary between batches, compare reaction conditions (temperature, solvent purity) and characterize byproducts via FTIR to identify hydrolysis or oligomerization .
Q. How does the compound’s mesophase behavior (e.g., SmA, N phases) influence its application in liquid crystal research?
Methodological Answer:
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify phase transitions (e.g., Cr → SmA at 76°C, SmA → N at 138°C).
- Polarized Optical Microscopy (POM) : Observe birefringence textures to confirm mesophase assignments.
- Structure-Property Link : Correlate the hexyl spacer length (6 carbons) and acryloyl termini with enhanced molecular flexibility and mesophase stability .
Q. What experimental strategies can resolve contradictions in reported solubility data across polar vs. nonpolar solvents?
Methodological Answer:
- Controlled Solubility Tests : Prepare saturated solutions in solvents (e.g., DMSO, chloroform, hexane) under standardized temperatures.
- Quantitative Analysis : Use UV-Vis spectroscopy to measure concentration via Beer-Lambert law (λmax for benzoate ~270 nm).
- Contradiction Resolution : If discrepancies persist, assess solvent purity or trace water content via Karl Fischer titration .
Q. How can environmental degradation pathways of this compound be modeled in laboratory settings?
Methodological Answer:
- Hydrolysis Studies : Incubate the compound in buffers at varying pH (3–10) and analyze degradation products via LC-MS .
- Photolysis : Expose to UV light (λ = 254–365 nm) and track acryloyl group cleavage using HPLC-DAD .
- Ecotoxicity Prediction : Use computational tools (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential .
Q. What methodologies are recommended for studying the compound’s reactivity in free-radical polymerization?
Methodological Answer:
- Initiator Screening : Test peroxide (e.g., AIBN) or photoinitiators (e.g., Irgacure 819) under thermal/UV conditions.
- Kinetic Analysis : Monitor polymerization rates via rheometry (viscosity changes) or FTIR (C=C bond consumption at ~1630 cm⁻¹).
- Post-Polymerization Characterization : Use GPC to determine molecular weight distributions .
Data Interpretation & Validation
Q. How should researchers address inconsistencies in crystallographic data for this compound?
Methodological Answer:
- Single-Crystal XRD : Grow crystals via slow evaporation (solvent: chloroform/hexane) and compare unit cell parameters with predicted data from ChemSpider .
- Validation : If experimental data conflict with computational predictions (e.g., bond angles), re-optimize the structure using DFT calculations (B3LYP/6-31G* basis set) .
Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?
Methodological Answer:
- Experimental Design : Use a randomized block design with replicates to control batch variability (e.g., 4 replicates, 5 plants each) .
- Analysis : Apply ANOVA to assess significance (p < 0.05) and EC50/LC50 modeling via nonlinear regression (e.g., Hill equation) .
Safety & Compliance
Q. What safety protocols are critical when handling this compound in polymer synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

